molecular formula C29H60 B13753993 Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid (H3BO3) CAS No. 72905-86-3

Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid (H3BO3)

Cat. No.: B13753993
CAS No.: 72905-86-3
M. Wt: 408.8 g/mol
InChI Key: DGWZNSALAGPQGA-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid (H3BO3) is a complex organic compound. It is formed by the esterification of octadecanoic acid (stearic acid) with 2,3-dihydroxypropyl ester and boric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid involves the esterification of glycerol monostearate with boric acid. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts. The product is then esterified with boric acid to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure the purity and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted esters .

Scientific Research Applications

Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also inhibit specific enzymes and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecanoic acid, 2,3-dihydroxypropyl ester, ester with boric acid is unique due to its combined properties of stearic acid, glycerol, and boric acid. This combination imparts unique chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

72905-86-3

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

3-methyl-6-methylidenetricosane;2-methylpropane

InChI

InChI=1S/C25H50.C4H10/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(4)23-22-24(3)6-2;1-4(2)3/h24H,4-23H2,1-3H3;4H,1-3H3

InChI Key

DGWZNSALAGPQGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=C)CCC(C)CC.CC(C)C

Origin of Product

United States

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